4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid
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Overview
Description
4,4’-disulfanediylbis(3-nitrobenzoic acid) is an organic compound with the molecular formula C14H8N2O8S2 and a molecular weight of 396.35 g/mol . This compound is characterized by the presence of two nitrobenzoic acid groups connected by a disulfide bond. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-disulfanediylbis(3-nitrobenzoic acid) typically involves the oxidation of 3-nitrobenzoic acid derivatives followed by the formation of a disulfide bondThe final step involves the coupling of the monomer units through oxidation with iodine .
Industrial Production Methods
Industrial production methods for 4,4’-disulfanediylbis(3-nitrobenzoic acid) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-disulfanediylbis(3-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Aminobenzoic acids.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-disulfanediylbis(3-nitrobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-disulfanediylbis(3-nitrobenzoic acid) involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can then participate in various biochemical processes. The nitro groups can also be reduced to amines, which can interact with biological targets. These properties make it a valuable tool in studying redox biology and related fields .
Comparison with Similar Compounds
Similar Compounds
5,5’-dithiobis(2-nitrobenzoic acid):
4,4’-dithiobis(3-nitrobenzoic acid): Similar structure but different substitution pattern on the aromatic ring.
Uniqueness
4,4’-disulfanediylbis(3-nitrobenzoic acid) is unique due to its specific substitution pattern and the presence of both nitro and disulfide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in redox chemistry and related applications .
Properties
IUPAC Name |
4-[(4-carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVMFHXFQAGELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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